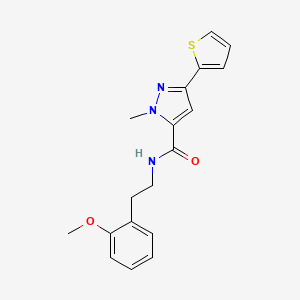
N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene moieties with wider therapeutic activity are synthesized and investigated for more effective pharmacological activity . The synthesis of thiophene derivatives from 1,3-diynes involves a single-step protocol where the trisulfur radical anion acts as a key intermediate of this process .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular structure optimized by Density Functional Theory (DFT) is consistent with the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes . A plausible mechanism based on EPR experiments revealed that the trisulfur radical anion acts as a key intermediate of this process .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of novel compounds related to "N-(2-methoxyphenethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide," focusing on their spectral and structural analysis. For instance, Kumara et al. (2018) synthesized a new pyrazole derivative, characterized by various spectroscopic methods, and analyzed its molecular geometries and electronic structures through ab-initio methods. This study also explored the compound's non-linear optical properties and its stability under different conditions (K. Kumara, A. D. Kumar, K. Kumar, N. K. Lokanath, 2018).
Biological Activities
The potential biological activities of compounds related to "this compound" have been explored, particularly in the context of antidepressant effects and cytotoxicity. Mathew et al. (2014) synthesized a series of thiophene-bearing pyrazoline carboxamides, examining their antidepressant effect through behavioral models. The study found that specific derivatives exhibited significant antidepressant activity, highlighting the therapeutic potential of such compounds (B. Mathew, J. Suresh, S. Anbazhagan, 2014).
Molecular Interactions
Studies have also focused on the interaction of related compounds with biological macromolecules. Yu et al. (2017) investigated the interaction of Ni(II) complexes with DNA and proteins, assessing their cytotoxicity against various cell lines. The research provides insights into the molecular mechanisms of action and the potential therapeutic applications of these complexes (Hui Yu, Wei Zhang, Qing Yu, Fuping Huang, Hedong Bian, H. Liang, 2017).
Antimicrobial Activity
The antimicrobial potential of derivatives has been explored, with compounds showing significant activity against various bacterial and fungal strains. Sowmya et al. (2018) prepared a variety of derivatives adopting 1,3-dipolar cycloaddition methodology and found that some compounds exhibited potential antibacterial and antifungal activities, suggesting their use in developing new antimicrobial agents (D. Sowmya, G. Lakshmi Teja, A. Padmaja, V. Kamala Prasad, V. Padmavathi, 2018).
Future Directions
Thiophene and its derivatives have been proven to be effective drugs in the present respective disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-15(12-14(20-21)17-8-5-11-24-17)18(22)19-10-9-13-6-3-4-7-16(13)23-2/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSERTENJSYLIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

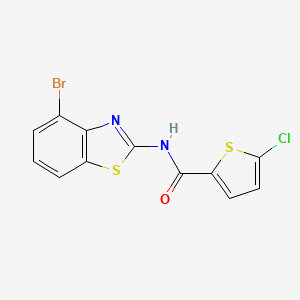
![[(4-ETHOXYPHENYL)METHYL][2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE HYDROCHLORIDE](/img/structure/B2613746.png)
![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2613749.png)
![1-[(cyclohexylcarbamoyl)methyl]-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2613751.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2613752.png)
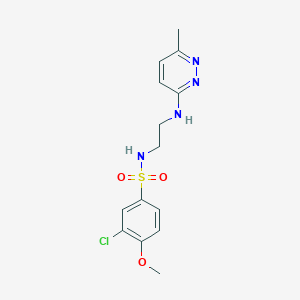
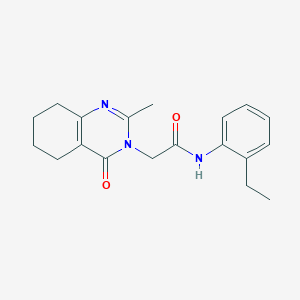
![7-chloro-N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2613756.png)
![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)

![4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613760.png)
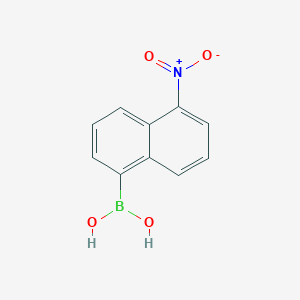
![N-(4-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)phenyl)acetamide](/img/structure/B2613765.png)
